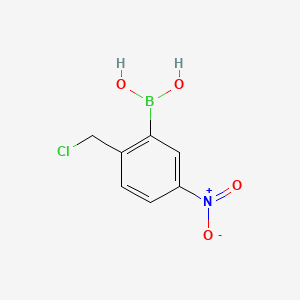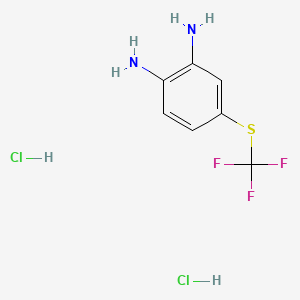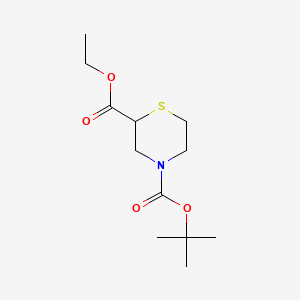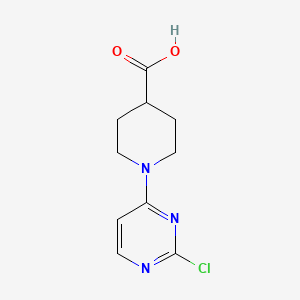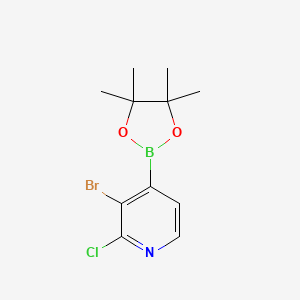
(4-(2-ヒドロキシプロパン-2-イル)ピリジン-3-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1309981-43-8 . It has a molecular weight of 181 and its IUPAC name is 4-(1-hydroxy-1-methylethyl)-3-pyridinylboronic acid . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid”, is often achieved through palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method for the preparation of pyridinylboronic acids is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .Molecular Structure Analysis
The InChI code for “(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is 1S/C8H12BNO3/c1-8(2,11)6-3-4-10-5-7(6)9(12)13/h3-5,11-13H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Pyridinylboronic acids, such as “(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can also participate in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .科学的研究の応用
医薬品化学と創薬
(4-(2-ヒドロキシプロパン-2-イル)ピリジン-3-イル)ボロン酸: は、ボロン酸誘導体の合成において貴重な構成要素として役立ちます。研究者は、その反応性をパラジウム触媒クロスカップリング反応(鈴木・宮浦カップリングなど)に活用して、新規な医薬品候補を作成してきました。 これらの誘導体は、しばしば癌、炎症、代謝性疾患などの疾患に関連する特定の酵素、受容体、またはシグナル伝達経路を標的にします .
ボロン酸ベースのセンサーとプローブ
この化合物中のボロン酸部分は、ジオール(糖やヌクレオチドなど)と可逆的に結合します。研究者は、この特性を利用して、グルコースレベル、糖タンパク質、およびその他の生物学的に関連する分子を検出するための蛍光センサーとプローブを開発してきました。 これらのセンサーは、糖尿病管理、癌診断、および環境モニタリングに適用されています .
触媒作用と有機合成
ボロン酸は、有機変換における汎用性の高い触媒です。研究者は、(4-(2-ヒドロキシプロパン-2-イル)ピリジン-3-イル)ボロン酸をC-H活性化反応、ボリル化、および鈴木・宮浦クロスカップリングに使用してきました。 これらの反応により、複雑な有機分子の構築が可能になり、合成化学者にとって貴重なツールとなっています .
材料科学と高分子化学
この化合物中のホウ素原子はルイス塩基と配位して、ホウ酸エステルを形成することができます。これらのエステルは、高分子主鎖に組み込まれ、刺激応答性材料になります。 たとえば、ボロン酸含有ヒドロゲルは、pHやグルコース濃度の変化に応答して膨潤または収縮するため、ドラッグデリバリーや組織工学に役立ちます .
超分子化学とホスト・ゲスト相互作用
ボロン酸は、さまざまな分子とのホスト・ゲスト相互作用に関与します。研究者は、糖、カテコール、およびその他の分析物を選択的に結合するボロン酸ベースの受容体を設計してきました。 これらのシステムは、分子認識、ドラッグデリバリー、およびセンサー開発に適用されています .
遷移金属触媒クロスカップリング反応
この化合物中のボロン酸基は、パラジウム、ニッケル、および銅触媒クロスカップリング反応に適しています。これらの変換により、さまざまなアリールおよびヘテロアリール化合物を合成することができます。 研究者は、この化学を利用して、生物活性分子のライブラリと機能性材料を作成してきました .
要約すると、(4-(2-ヒドロキシプロパン-2-イル)ピリジン-3-イル)ボロン酸は、医薬品化学、材料科学、および触媒において重要な役割を果たしています。 その独自の反応性と汎用性は、さまざまな分野における革新的な研究を刺激し続けています . さらに詳しく知りたいことや、その他の用途について調べたい場合は、お気軽にご質問ください! 😊
作用機序
Target of Action
Boronic acids, including pyridinylboronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers an organic group to a metal, such as palladium . This reaction is facilitated by the presence of a base and leads to the formation of new carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the synthesis of a wide range of organic compounds . These compounds can then interact with various biochemical pathways, depending on their structure and properties .
Pharmacokinetics
The compound is described as having high gi absorption and being very soluble . These properties suggest that the compound could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions can lead to the synthesis of a wide range of organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid. For instance, the compound’s storage temperature is recommended to be between 2 and 8 degrees Celsius , suggesting that it may be sensitive to heat. Additionally, the Suzuki-Miyaura cross-coupling reactions in which the compound participates are typically carried out in an aqueous environment and can be influenced by factors such as pH and the presence of a base .
特性
IUPAC Name |
[4-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-5-7(6)9(12)13/h3-5,11-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYHASLAANQOHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(C)(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694479 |
Source


|
| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309981-43-8 |
Source


|
| Record name | Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

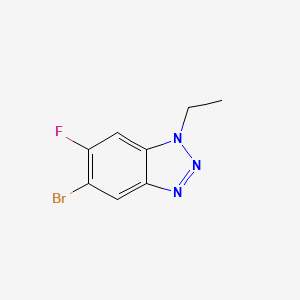


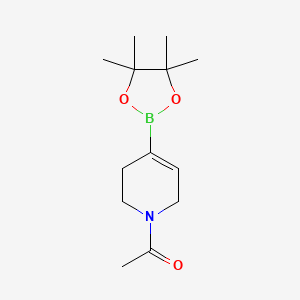
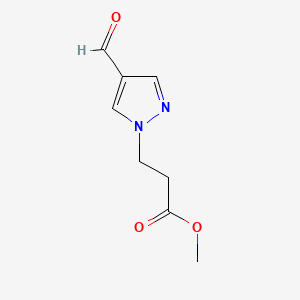
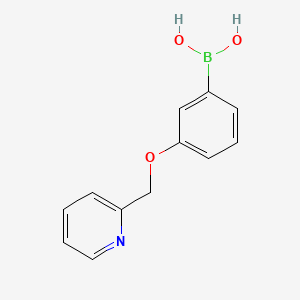

![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)
